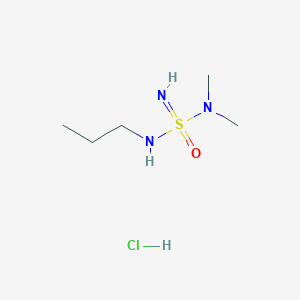

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of dimethylamine or its derivatives as a starting material or reagent. For instance, the synthesis of carboxylic acid N-[3-(dimethylamino)propyl]amides is achieved by reacting carboxylic acid esters with N,N-dimethyl-1,3-diaminopropane, indicating the use of dimethylamino groups in the synthesis of amide compounds . Similarly, the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine involves the reaction of a chlorophenyl-pyridinyl-propan-1-amine with thiourea, demonstrating the incorporation of a dimethylamino group into a more complex structure .

Molecular Structure Analysis

The molecular structure of compounds containing dimethylamino groups can be elucidated using various spectroscopic techniques. For example, the structure of novel Mannich base derivatives containing a dimethylamino group was characterized by FT-IR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis . The crystal structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was determined using X-ray diffraction, which revealed the dihedral angle between substituted quinolyl and phenyl groups .

Chemical Reactions Analysis

The chemical reactivity of compounds with dimethylamino groups can be quite diverse. For instance, the desulfonylation of N-sulfonylamides and -amines under visible light indicates that these compounds can participate in photoinduced electron transfer reactions . Additionally, the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide through a dehydrative synthesis starting from corresponding alcohols suggests that dimethylamino-containing compounds can undergo dehydration reactions to form vinyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethylamino groups are influenced by their molecular structure. For example, the hydrophilic nature of N-hydroxysulfosuccinimide active esters indicates that the presence of certain functional groups can impart water solubility to the compound . The poor water solubility of a small molecule HIF-1 pathway inhibitor suggests that the presence of dimethylamino groups in certain molecular contexts can lead to lipophilic properties .

Scientific Research Applications

Generation of Diverse Compounds

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride is used in generating a diverse library of compounds through various reactions. For instance, Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene for different alkylation and ring closure reactions, leading to the synthesis of a wide range of compounds like dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, benzodiazepines, benzothiazepine, pyrimido[1,2-a]benzimidazole, and 4-hydroxypiperidine (Roman, 2013).

Bioconjugation Studies

The compound is significant in the field of bioconjugation. Totaro et al. (2016) conducted a systematic investigation of EDC/sNHS-mediated bioconjugation reactions on carboxylated peptides and small proteins, providing insights into conditions and side reactions affecting product formation (Totaro et al., 2016).

Synthesis of Novel Derivatives for Biological Activities

Gopi and Dhanaraju (2018) synthesized novel derivatives of the compound to explore their anti-diabetic and anti-inflammatory activities, demonstrating significant reductions in blood glucose levels and inflammation in experimental animals (Gopi & Dhanaraju, 2018).

Polymer Research

In polymer research, Woodfield et al. (2014) described the use of a zwitterionic amine derivative of the compound in creating hydrophobically modified sulfobetaine copolymers. These polymers have applications due to their antifouling properties, hemocompatibility, and stimulus-responsive behavior (Woodfield et al., 2014).

Photoinduced Chemical Reactions

Hasegawa et al. (2018) utilized the compound in a visible light-promoted process for desulfonylation of N-sulfonylamides and -amines, highlighting its role in photoinduced chemical reactions (Hasegawa et al., 2018).

Conformational Analyses

Nitek et al. (2020) reported on the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives in different environments, providing valuable insights into the structural properties of related compounds (Nitek et al., 2020).

Chemical Synthesis and Catalysis

Liu et al. (2010) explored the use of a functionalized ionic liquid containing a derivative of the compound as a catalyst in the aza-Michael reactions of aromatic amines (Liu et al., 2010).

properties

IUPAC Name |

N-(dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15N3OS.ClH/c1-4-5-7-10(6,9)8(2)3;/h4-5H2,1-3H3,(H2,6,7,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQOSZAZFLSDED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=N)(=O)N(C)C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Dimethylaminosulfonimidoyl)propan-1-amine;hydrochloride | |

CAS RN |

2305949-05-5 |

Source

|

| Record name | (dimethyl-S-aminosulfonimidoyl)(propyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)

![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B3008739.png)